3-(2-Aminoethyl)imidazolidine-2,4-dione
Description
Overview of Heterocyclic Compounds and Their Significance in Chemical Research
Heterocyclic compounds are cyclic organic molecules where at least one atom in the ring structure is an element other than carbon. These "heteroatoms" are most commonly nitrogen, oxygen, or sulfur. This structural feature imparts unique physical and chemical properties that distinguish them from their carbocyclic counterparts. The presence of heteroatoms can influence factors such as ring strain, aromaticity, and the molecule's ability to participate in hydrogen bonding, leading to a wide array of chemical reactivity and biological activity.
The significance of heterocyclic compounds in chemical research is immense. They are fundamental building blocks in medicinal chemistry, with a vast number of pharmaceuticals containing heterocyclic rings. Furthermore, they are integral to the structure of many biological molecules, including nucleic acids (DNA and RNA), vitamins, and alkaloids. In materials science, heterocyclic compounds are utilized in the development of dyes, polymers, and electronic materials.
Historical Context of Imidazolidine-2,4-diones (Hydantoins)
The parent compound of the hydantoin (B18101) class, imidazolidine-2,4-dione, is a five-membered heterocyclic ring containing two nitrogen atoms. The history of hydantoins dates back to the 19th century. While specific historical details on many derivatives are sparse, the core structure has been known for well over a century.
Hydantoins are integral to several well-established synthetic methodologies in organic chemistry. Their synthesis and derivatization have been the subject of extensive research, leading to a large library of compounds with diverse functionalities. researchgate.netceon.rsmdpi.com The versatility of the hydantoin scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's properties for specific applications. rsc.orgresearchgate.net
Structural Significance of the 3-(2-Aminoethyl)imidazolidine-2,4-dione Moiety
While detailed research findings specifically for this compound are not extensively documented in publicly available literature, the structural significance of its components can be understood by examining the core moiety and the substituent.
The imidazolidine-2,4-dione core is a rigid structure featuring two carbonyl groups and two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. This allows for multiple points of interaction with biological macromolecules. The functionalization of this core is a key area of research. rsc.org
The substituent at the N-3 position, a (2-Aminoethyl) group, adds significant functionality. The ethyl linker provides flexibility, while the terminal primary amine group introduces a basic center to the molecule. This amino group can be protonated under physiological conditions, potentially influencing the compound's solubility, membrane permeability, and ability to form ionic interactions. The presence of an aminoethyl side chain is a feature in various biologically active molecules, suggesting its potential to modulate pharmacokinetic and pharmacodynamic properties. ontosight.aiontosight.ai For instance, the thio-analogue, 3-(2-aminoethyl)-2-thiohydantoin, highlights the chemical feasibility and interest in such N-3 substitutions. ontosight.ai
Table 1: General Properties of the Imidazolidine-2,4-dione Core
| Property | Description |
| Molecular Formula | C₃H₄N₂O₂ |
| Molar Mass | 100.08 g/mol |
| Structure | Five-membered ring with two nitrogen and three carbon atoms |
| Functional Groups | Two carbonyl groups, two amide groups |
| Hydrogen Bonding | Capable of acting as both hydrogen bond donor and acceptor |
Note: Data for the parent imidazolidine-2,4-dione structure.
Research Scope and Future Directions in Imidazolidine-2,4-dione Chemistry
The broader field of imidazolidine-2,4-dione chemistry continues to be an active area of research. Current efforts are often directed towards the synthesis of novel derivatives and the evaluation of their potential applications. nih.govnih.govresearchgate.net
Key Research Areas:
Novel Synthetic Methodologies: Developing more efficient and versatile methods for the synthesis and functionalization of the hydantoin ring is a constant pursuit. mdpi.comnih.govresearchgate.net This includes stereoselective syntheses to produce enantiomerically pure compounds, which is crucial for many biological applications.
Medicinal Chemistry: A significant portion of hydantoin research is focused on discovering new therapeutic agents. Derivatives are being investigated for a wide range of biological activities. nih.govresearchgate.netresearchgate.net
Materials Science: The unique electronic and photophysical properties of some hydantoin derivatives are being explored for applications in optoelectronics and as sensors. rsc.orgresearchgate.net
For a compound like this compound, future research would likely involve its synthesis and characterization, followed by an exploration of its chemical reactivity and biological properties. The primary amino group offers a handle for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship studies.
Table 2: Examples of Research on Functionalized Imidazolidine-2,4-diones
| Research Focus | Example of Derivative Class | Potential Application |
| Antitumor Agents | 5,5-disubstituted hydantoins | Cancer Therapy nih.gov |
| Virulence Inhibition | Various imidazolidine-2,4-diones | Antimicrobial Therapy nih.gov |
| Enzyme Inhibition | N-3 substituted hydantoins | Treatment of various diseases |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3,6H2,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSRTXYBLJPMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Aminoethyl Imidazolidine 2,4 Dione and Its Analogues
General Synthetic Strategies for Imidazolidine-2,4-dione Scaffolds
The imidazolidine-2,4-dione, or hydantoin (B18101), ring is a key structural motif in a variety of biologically active compounds. Several general methods have been developed for its synthesis.
Cyclization Reactions from Amino Acid Derivatives
A well-established method for the synthesis of hydantoins is the Urech hydantoin synthesis, which involves the reaction of an amino acid with an alkali metal cyanate (B1221674), typically potassium cyanate, in the presence of an acid. nih.govacs.orgnih.gov This reaction proceeds through the formation of a carbamoyl (B1232498) (ureido) derivative of the amino acid, which then undergoes acid-catalyzed intramolecular cyclization to yield the hydantoin. acs.org
The general scheme for the Urech synthesis is as follows:
Step 1: Carbamoylation: The amino group of the amino acid nucleophilically attacks the cyanate ion to form an N-carbamoyl amino acid (ureido acid).
Step 2: Cyclization: Under acidic conditions, the carboxylic acid group is protonated, and the terminal nitrogen of the ureido group attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the five-membered imidazolidine-2,4-dione ring after dehydration.
This method is versatile and can be used with a variety of amino acids to produce C-5 substituted hydantoins. acs.org
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| α-Amino acid | 1. KOCN2. HCl | N-Carbamoyl amino acid | 5-Substituted imidazolidine-2,4-dione | nih.govacs.org |
Reactions Involving Isocyanates and Isothiocyanates
Another common approach to the synthesis of the imidazolidine-2,4-dione scaffold involves the reaction of α-amino acids or their esters with isocyanates or isothiocyanates. nih.govresearchgate.net This method allows for the introduction of a substituent at the N-3 position of the hydantoin ring. The reaction of an α-amino acid with an isocyanate first forms a ureido acid, which then cyclizes upon heating or treatment with acid to give the N-3 substituted hydantoin. researchgate.net Similarly, isothiocyanates react to form 2-thiohydantoins, where the carbonyl group at the 2-position is replaced by a thiocarbonyl group.
The general reaction can be summarized as:
Reaction of an α-amino acid with an isocyanate (R-N=C=O) to form an N-substituted ureido acid.
Acid-catalyzed cyclization of the ureido acid to yield a 3,5-disubstituted imidazolidine-2,4-dione.
| Starting Material | Reagent | Intermediate | Product | Reference |
| α-Amino acid | Isocyanate (R-NCO) | N-Substituted ureido acid | 3,5-Disubstituted imidazolidine-2,4-dione | nih.govresearchgate.net |
| α-Amino acid | Isothiocyanate (R-NCS) | N-Substituted thioureido acid | 3,5-Disubstituted 2-thiohydantoin | nih.gov |
One-Pot Synthesis Approaches
To improve efficiency and reduce reaction times, one-pot synthetic methods for imidazolidine-2,4-diones have been developed. These methods often combine multiple reaction steps into a single procedure without the isolation of intermediates. For instance, a one-pot synthesis can involve the reaction of an aldehyde or ketone, a cyanide source (like potassium cyanide), and ammonium (B1175870) carbonate in a reaction known as the Bucherer-Bergs reaction, which directly yields 5,5-disubstituted hydantoins. ceon.rs
Another one-pot approach involves the reaction of diethyl acetamidomalonates with ureas in the presence of a base like sodium ethoxide to produce 5,5-disubstituted hydantoins. nih.gov These methods are advantageous for generating libraries of compounds for screening purposes.
| Method | Starting Materials | Product | Reference |
| Bucherer-Bergs Reaction | Ketone/Aldehyde, KCN, (NH₄)₂CO₃ | 5,5-Disubstituted hydantoin | ceon.rs |
| From Acetamidomalonates | Diethyl acetamidomalonate, Urea, NaOEt | 5,5-Disubstituted hydantoin | nih.gov |
Specific Synthesis Routes for 3-(2-Aminoethyl)imidazolidine-2,4-dione and its Derivatives
The synthesis of the target compound, this compound, requires the specific introduction of a 2-aminoethyl side chain at the N-3 position of the hydantoin ring.
Methods for Aminoethyl Side Chain Introduction
A common and effective strategy for introducing an aminoethyl group onto a nitrogen atom is through a Gabriel synthesis approach. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This method involves the alkylation of a nitrogen-containing substrate with a protected 2-aminoethyl halide, followed by deprotection to reveal the primary amine.
For the synthesis of this compound, this would involve:
N-Alkylation: The imidazolidine-2,4-dione is first deprotonated at the N-3 position with a suitable base to form an anion. This anion then acts as a nucleophile and reacts with a protected 2-bromoethylamine, such as N-(2-bromoethyl)phthalimide. This step introduces the protected aminoethyl side chain at the N-3 position.
Deprotection: The phthalimide (B116566) protecting group is then removed, typically by hydrazinolysis (reaction with hydrazine), to yield the desired this compound.
An alternative to the phthalimide protecting group could involve using other amine protecting groups that are stable to the alkylation conditions and can be removed without affecting the hydantoin ring.
| Step | Reactants | Key Features | Product of Step | Reference |
| 1. N-Alkylation | Imidazolidine-2,4-dione, N-(2-bromoethyl)phthalimide, Base | Formation of N-3 substituted hydantoin with a protected amine. | 3-(2-Phthalimidoethyl)imidazolidine-2,4-dione | wikipedia.orgmasterorganicchemistry.com |
| 2. Deprotection | 3-(2-Phthalimidoethyl)imidazolidine-2,4-dione, Hydrazine | Cleavage of the phthalimide group to reveal the primary amine. | This compound | libretexts.orgorganic-chemistry.org |
Derivatization at the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione core offers several positions for further derivatization, allowing for the synthesis of a wide range of analogues.
N-1 and N-3 Alkylation/Arylation: The nitrogen atoms at positions 1 and 3 can be alkylated or arylated. thieme-connect.de Alkylation at N-3 is generally more facile due to the higher acidity of the N-3 proton. Selective N-1 alkylation often requires the protection of the N-3 position first. thieme-connect.de
C-5 Functionalization: The carbon at the C-5 position is also a common site for modification.
5-Alkylidenehydantoins: Condensation of hydantoins with aldehydes or ketones in the presence of a base leads to the formation of 5-alkylidenehydantoins. nih.govresearchgate.net These derivatives contain an exocyclic double bond at the C-5 position.
5,5-Disubstituted Hydantoins: As mentioned in the Bucherer-Bergs reaction, starting from a ketone will lead to a 5,5-disubstituted hydantoin. ceon.rs These can also be synthesized through tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals. researchgate.netorganic-chemistry.orgbris.ac.uk
Spirohydantoins: When a cyclic ketone is used as the starting material in the Bucherer-Bergs reaction, a spirohydantoin is formed, where the C-5 carbon of the hydantoin ring is also part of another ring system. nih.govacs.orgnih.govbeilstein-journals.org Spirohydantoins can also be synthesized through multi-step solution-phase or solid-phase syntheses. nih.govnih.gov
| Position of Derivatization | Type of Reaction | Example Reagents/Conditions | Resulting Structure | Reference |
| N-1, N-3 | Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-alkylated hydantoin | thieme-connect.de |
| C-5 | Knoevenagel Condensation | Aldehyde/Ketone, Base | 5-Alkylidenehydantoin | nih.govresearchgate.net |
| C-5 | Bucherer-Bergs Reaction | Cyclic Ketone, KCN, (NH₄)₂CO₃ | Spirohydantoin | nih.govacs.org |
| C-5 | Tandem Amination/Arylation | Silyl ketene acetal, Azocarboxamide, Base | 5,5-Disubstituted hydantoin | researchgate.netorganic-chemistry.org |
N-Substituted Derivatives
Substitution on the nitrogen atoms of the hydantoin ring is a common strategy to modify the compound's properties. The N-3 position is generally more reactive than the N-1 position due to the higher acidity of the N-3 proton (pKa ≈ 9), allowing for selective substitution under basic conditions. thieme-connect.de
A prevalent method for introducing substituents at the N-3 position involves the reaction of a pre-formed hydantoin ring with an appropriate electrophile. For instance, 5,5-disubstituted hydantoins can be selectively N-3 alkylated with high efficiency using microwave irradiation. This method has been shown to be effective for a range of hydantoins, achieving desired products in as little as 10-45 minutes at 120 °C in acetonitrile. researchgate.net
Another approach involves the reaction of α-amino acids with isocyanates. This method directly yields N-3 substituted hydantoins. For example, reacting C-phenylglycine derivatives with phenyl isocyanate leads to the formation of 3-phenyl substituted imidazolidine-2,4-diones in good yields (70-74%). mdpi.comresearchgate.net This reaction proceeds via an intermediate which then cyclizes under acidic conditions.
For substitution at the N-1 position, the N-3 position must first be protected, often with an arylsulfonyl group. Subsequent alkylation then occurs at N-1, followed by deprotection to yield the N-1 substituted product. thieme-connect.de Mannich reactions have also been employed to introduce aminomethyl groups at the N-3 position of the imidazolidine-2,4-dione ring. researchgate.net
| Starting Material | Reagent(s) | Substitution Position | Product Type | Reference |
| 5,5-disubstituted hydantoin | Alkyl halide, Base | N-3 | 3-Alkyl-5,5-disubstituted hydantoin | researchgate.net |
| C-Arylglycine | Phenyl isocyanate, HCl | N-3 | 3-Phenyl-5-aryl-imidazolidine-2,4-dione | mdpi.com |
| 3-{[2-Furylmethylene]amino}imidazolidine-2,4-dione | 4-substituted benzaldehyde, Hydrazine hydrate | N-1 (via Mannich base) | N-substituted imidazolidine-2,4-dione derivative | researchgate.net |
| Boc-protected dipeptide | Tf₂O, Pyridine (B92270) | N-1 | 1,3,5-trisubstituted hydantoin | organic-chemistry.org |
C-Substituted Derivatives
The C-5 position of the hydantoin ring is a key site for introducing structural diversity. The classical Bucherer–Bergs reaction is a cornerstone of C-5 substituted hydantoin synthesis. This one-pot, multicomponent reaction involves an aldehyde or ketone, an alkali cyanide (like potassium cyanide), and ammonium carbonate. ceon.rsresearchgate.netresearchgate.net This method allows for the synthesis of a wide range of 5,5-disubstituted hydantoins.
Another significant route is the Urech hydantoin synthesis, which uses amino acids as starting materials. ceon.rs For example, C-arylglycine derivatives, prepared via a Strecker synthesis, can be reacted with phenyl isocyanate or isothiocyanate, followed by acid hydrolysis, to yield 5-aryl-substituted hydantoins. mdpi.comresearchgate.net This method is particularly useful for creating derivatives with specific stereochemistry at the C-5 position when optically active amino acids are used. thieme-connect.de
Furthermore, 5-methylene hydantoins serve as versatile intermediates for further C-5 functionalization. These can be synthesized and subsequently reacted with amines to produce 5-aminomethyl-substituted or 5-amino-5-methyl-disubstituted hydantoins through regioselective chemical transformations. nih.govjst.go.jp
| Reaction Name | Starting Materials | Substitution Position | Product Type | Reference |
| Bucherer–Bergs Reaction | Ketone/Aldehyde, KCN, (NH₄)₂CO₃ | C-5 | 5,5-Disubstituted hydantoin | researchgate.netresearchgate.net |
| Urech Synthesis (modified) | C-Arylglycine, Phenyl isocyanate | C-5 | 5-Aryl-imidazolidine-2,4-dione | mdpi.comresearchgate.net |
| Michael Addition | 5-Methylene hydantoin, Amines | C-5 | 5-Aminomethyl-substituted hydantoin | nih.govjst.go.jp |
Multi-Substituted Hydantoin Systems
The synthesis of hydantoins with substituents at multiple positions (e.g., N-1, N-3, and C-5) often requires multi-step strategies or specialized one-pot reactions. A single-step method for synthesizing highly substituted chiral hydantoins from simple dipeptides has been developed. organic-chemistry.org This reaction uses trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine to activate both an amide and a Boc-protecting group, leading to cyclization under mild conditions. This approach allows for the creation of 1,3,5-trisubstituted hydantoins without racemization. organic-chemistry.org
Combinatorial chemistry approaches, often utilizing solid-phase synthesis, have also been employed to generate libraries of multi-substituted hydantoins. For example, amino acids loaded onto a resin can be treated with isocyanates, followed by intramolecular cyclization under microwave irradiation to yield 1,3,5-substituted hydantoins. researchgate.net
The Ugi multicomponent reaction provides another pathway to fully functionalized hydantoins. A five-component reaction involving aldehydes, amines, isonitriles, methanol, and carbon dioxide can generate intermediate carbamates that cyclize under alkaline conditions to form the desired multi-substituted hydantoin ring. mdpi.com
Green Chemistry Approaches in Hydantoin Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for hydantoin synthesis. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. eurekaselect.comzenodo.org
Key green methodologies include:
Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times and often increases yields for various hydantoin syntheses, including the formation of 5-alkylidene hydantoins and N-3 alkylation. researchgate.neteurekaselect.comingentaconnect.com
Ultrasound Irradiation: Sonication has been used to promote the three-component condensation of ketones, potassium cyanide, and ammonium carbonate, often in the presence of a recyclable solid catalyst like montmorillonite (B579905) K-10. This method features short reaction times and high yields. researchgate.net
Solvent-Free Synthesis: Conducting reactions without a solvent ("neat" conditions) or in the solid phase minimizes the use and disposal of volatile organic compounds. Microwave-promoted solvent-free condensation of arylglyoxals and ureas is an effective method for synthesizing 1,5-disubstituted hydantoins. organic-chemistry.org
Use of Greener Solvents: Replacing traditional hazardous solvents with water or ionic liquids aligns with green chemistry principles. One-pot syntheses of hydantoin from glycine (B1666218) have been developed using environmentally benign solvents. eurekaselect.comzenodo.org
| Green Technique | Reaction Type | Advantages | Reference(s) |
| Microwave Irradiation | N-alkylation, Condensation | Reduced reaction time, high efficiency | researchgate.neteurekaselect.comingentaconnect.com |
| Ultrasound Irradiation | Bucherer-Bergs reaction | Short reaction time, high yield, recyclable catalyst | researchgate.net |
| Solvent-Free | Condensation | Reduced solvent waste, simple workup | organic-chemistry.org |
| Benign Solvents (Water, Ionic Liquids) | One-pot synthesis | Reduced toxicity and environmental impact | eurekaselect.comzenodo.org |
Yield Optimization and Reaction Condition Analysis
Optimizing reaction yields and conditions is crucial for the efficient and cost-effective synthesis of imidazolidine-2,4-dione compounds. Analysis of various synthetic protocols reveals several key parameters that influence the outcome of the reaction.
In the Bucherer-Bergs reaction, temperature, pressure, and solvent composition are critical. A study on the continuous synthesis of hydantoins demonstrated that performing the reaction at 120 °C and 20 bar pressure could achieve almost quantitative conversions within 30 minutes. researchgate.net The choice of solvent is also vital; using a biphasic system with a two-feed approach for organic and aqueous reagents can enhance the interfacial area and improve yields, especially for nonpolar starting materials. researchgate.net In another case, optimizing a ternary solvent system (THF–H₂O–EtOH) and using a sealed tube to contain the ammonia (B1221849) and carbon dioxide generated led to a complete conversion and a 77% isolated yield. mdpi.com
For the synthesis of highly substituted hydantoins from dipeptides, the equivalents of activating reagents are key. Optimized conditions were found to be 1.5 equivalents of Tf₂O and 3.0 equivalents of pyridine in CH₂Cl₂ at 4–25 °C, which provided yields of up to 86%. organic-chemistry.org
The development of novel methodologies often includes an optimization phase. For instance, in a three-component reaction to form hydantoin derivatives, various acidic catalysts were tested. While mineral acids (HCl, H₂SO₄) were ineffective, and weaker acids (p-TSA, TFA) gave low yields (5-13%), the use of a deep eutectic mixture involving L-(+)-tartaric acid at 110 °C significantly improved the yield to 72%. researchgate.net
Purification Techniques for Imidazolidine-2,4-dione Compounds
The purification of synthesized imidazolidine-2,4-dione derivatives is essential to remove unreacted starting materials, reagents, and byproducts. The most commonly reported method for the purification of these crystalline compounds is recrystallization. mdpi.comresearchgate.net
The choice of solvent for recrystallization is critical and depends on the polarity and solubility of the specific hydantoin derivative. A common solvent system is a mixture of ethanol (B145695) and water (e.g., EtOH/H₂O 1:1), which has proven effective for a variety of 3-phenyl-5-aryl-imidazolidine-2,4-diones. mdpi.comresearchgate.net After synthesis, the crude product is often filtered, washed with a solvent in which it has low solubility (such as water or ether), and then recrystallized from an appropriate solvent mixture to obtain the pure compound. ajchem-a.com
In addition to recrystallization, other standard laboratory purification techniques are employed:
Filtration and Washing: Crude products that precipitate out of the reaction mixture are typically isolated by filtration and washed with water and/or organic solvents like diethyl ether to remove soluble impurities. ajchem-a.com
Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is a standard purification method. Centrifugal silica gel chromatography has also been used for purification. jst.go.jp
The final purity and structural confirmation of the compounds are typically assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. mdpi.comresearchgate.net
Chemical Reactivity and Transformation Studies of 3 2 Aminoethyl Imidazolidine 2,4 Dione
Electrophilic and Nucleophilic Reactions at the Imidazolidine-2,4-dione Ring
The imidazolidine-2,4-dione ring exhibits both electrophilic and nucleophilic characteristics. The carbonyl carbons at positions C-2 and C-4 are electrophilic and susceptible to attack by nucleophiles. The nitrogen atoms, particularly after deprotonation, act as nucleophiles.
Nucleophilic Reactions (N-Alkylation and N-Acylation): The hydrogen atoms on the ring nitrogens (N-1 and N-3) are acidic and can be removed by a base. The resulting anions are potent nucleophiles that readily react with electrophiles such as alkyl halides or acyl chlorides. While the target molecule is already substituted at the N-3 position, the N-1 position remains available for substitution. This N-alkylation is a common strategy for synthesizing N-substituted hydantoin (B18101) derivatives. For instance, the reaction of a hydantoin with an alkyl halide in the presence of a base like potassium carbonate is a standard procedure for introducing substituents at the nitrogen positions. Similarly, acylation can be achieved using acyl chlorides, which has been demonstrated in the mono- or di-acylation of related imidazolidine-2-thione derivatives nih.gov.
Reactions at the C-5 Position: The methylene group at the C-5 position is flanked by a carbonyl group and a nitrogen atom, making its protons acidic. This allows for deprotonation to form a carbanion, which can then react with various electrophiles. A notable example is the Knoevenagel condensation, where the C-5 position of a hydantoin reacts with aldehydes or ketones in the presence of a base to form 5-arylidene or 5-alkylidene derivatives nih.govnih.gov. This reaction is pivotal in the synthesis of a wide range of biologically active hydantoin compounds.
Table 1: Reactivity at the Imidazolidine-2,4-dione Ring
| Position | Type of Reaction | Reagent Class | Product Type |
| N-1 | Nucleophilic Substitution | Alkyl Halides | N-1 Alkylated Hydantoins |
| N-1 | Nucleophilic Acylation | Acyl Chlorides | N-1 Acylated Hydantoins |
| C-5 | Condensation (e.g., Knoevenagel) | Aldehydes/Ketones | 5-Alkylidene/Arylidene Hydantoins |
| C-2/C-4 | Nucleophilic Addition | Strong Nucleophiles | Ring-opened products (under harsh conditions) |
Reactions Involving the Aminoethyl Side Chain Functional Group
The primary amino group (-NH2) on the ethyl side chain is a strong nucleophile and a base, making it the most reactive site for many transformations under mild conditions. Its reactivity is analogous to that of other primary amines and is a key feature in the functionalization of the molecule.
Common reactions involving the aminoethyl group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
The high reactivity of such amino groups is well-documented and is a primary target for chemical modification researchgate.net. While specific studies on 3-(2-Aminoethyl)imidazolidine-2,4-dione are limited, research on the analogous 3-(2-aminoethyl)-thiazolidine-2,4-diones demonstrates the utility of this functional group in creating diverse libraries of compounds for biological screening nih.gov.
Rearrangement Reactions and Mechanistic Investigations
The hydantoin ring system can be synthesized or modified through various rearrangement reactions, which are often central to constructing the core scaffold.
Benzilic Acid Rearrangement: A key step in the classical synthesis of 5,5-disubstituted hydantoins, such as the antiepileptic drug Phenytoin, is the benzilic acid rearrangement. This reaction involves the 1,2-migration of an aryl or alkyl group in a 1,2-diketone precursor upon treatment with a base. Mechanistic studies on the mechanochemical synthesis of Phenytoin from benzil and urea confirm the involvement of an intramolecular rsc.orgacs.org-phenyl shift, which is characteristic of this rearrangement nih.gov.
Hofmann Rearrangement: The Hofmann rearrangement provides another route to the hydantoin core. This reaction typically involves the conversion of a primary amide to an amine with one fewer carbon atom via an isocyanate intermediate. In the context of hydantoin synthesis, this rearrangement has been applied to malonamides, where ring closure occurs via the isocyanate intermediate nih.gov. A modified, mild version of the Hofmann rearrangement has been used to synthesize imidazolidin-2-one-4-carboxylates from protected asparagine, showcasing its utility in creating functionalized cyclic ureas researchgate.net.
Aminobarbituric Acid-Hydantoin Rearrangement: This transformation represents another pathway where a six-membered ring (aminobarbituric acid) rearranges to form the five-membered hydantoin ring system nih.govtandfonline.com. Such rearrangements are crucial in expanding the synthetic routes available for accessing diverse hydantoin structures.
Functional Group Interconversions on the Hydantoin Scaffold
Functional group interconversion (FGI) refers to the transformation of one functional group into another. On the hydantoin scaffold of this compound, the most common FGIs involve the modification of the carbonyl groups.
A prominent example is the conversion of a carbonyl group into a thiocarbonyl group (C=S), which transforms a hydantoin into a thiohydantoin. This is typically achieved by reacting the hydantoin with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The synthesis of 2-thioxoimidazolidin-4-ones from amino acids and phenyl isothiocyanate is a well-established method that highlights this interconversion mdpi.comresearchgate.netnih.gov. This particular FGI is significant in medicinal chemistry as thiohydantoins often exhibit different biological activities compared to their oxygen analogs.
Other potential FGIs could include the reduction of one or both carbonyl groups to methylene groups or alcohols, although this would require potent reducing agents and may affect the stability of the ring.
Stereoselective Synthesis and Chiral Resolution of Imidazolidine-2,4-dione Derivatives
When the C-5 position of the imidazolidine-2,4-dione ring is substituted with a group other than hydrogen, it becomes a stereocenter. The development of methods for the stereoselective synthesis of these chiral hydantoins is a significant area of research due to the different pharmacological profiles enantiomers can possess pharmtech.com.
Several successful strategies for the asymmetric synthesis of hydantoins have been reported:
Asymmetric Hydrogenation: This is an effective method for producing enantiomerically enriched 5-monosubstituted hydantoins. It involves the hydrogenation of a prochiral 5-alkylidene hydantoin precursor using a chiral metal catalyst, such as those based on iridium, rhodium, or palladium, with chiral phosphine ligands. This approach has achieved high yields and excellent enantioselectivities (up to 98% ee) researchgate.netrsc.orgresearchgate.net.
Chiral Acid-Catalyzed Condensation: A single-step synthesis of 5-monosubstituted hydantoins has been developed using a chiral phosphoric acid as a catalyst for the condensation of glyoxals and ureas. This method proceeds at room temperature with high yields and enantiomeric ratios (up to 98:2 e.r.) rsc.orgrsc.org. Mechanistic studies suggest the enantio-determining step is the face-selective protonation of an enol intermediate rsc.orgrsc.org.
Photochemical Deracemization: An innovative method involves the deracemization of racemic hydantoins using a chiral diarylketone as a photosensitizer, proceeding through a hydrogen atom transfer mechanism researchgate.net.
Chiral Resolution: In cases where a racemic mixture is synthesized, chiral resolution can be employed to separate the enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or through chromatographic techniques using a chiral stationary phase pharmtech.com. In some rare cases, spontaneous resolution upon crystallization can occur, where the racemic compound crystallizes as a physical mixture of single-enantiomer crystals, a phenomenon known as conglomerate formation researchgate.net.
Table 2: Methods for Asymmetric Synthesis of Hydantoins
| Method | Precursors | Key Reagent/Catalyst | Outcome |
| Asymmetric Hydrogenation | 5-Alkylidene Hydantoins | Chiral Metal Complex (e.g., Ir, Rh) | Enantioenriched 5-Alkyl Hydantoins researchgate.netresearchgate.net |
| Chiral Acid Catalysis | Glyoxals, Ureas | Chiral Phosphoric Acid | Enantioenriched 5-Aryl Hydantoins rsc.orgrsc.org |
| Photochemical Deracemization | Racemic 5-Substituted Hydantoins | Chiral Diarylketone (Photosensitizer) | Single Enantiomer Hydantoin researchgate.net |
| Asymmetric Induction | Amino Nitriles, Isocyanates | Chiral Auxiliary/Substrate | Optically Active Spirohydantoins acs.org |
Advanced Spectroscopic and Analytical Characterization Techniques for Imidazolidine 2,4 Dione Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including imidazolidine-2,4-dione derivatives. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, detailed information about the chemical environment of individual atoms within the molecule can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a compound like 3-(2-Aminoethyl)imidazolidine-2,4-dione, characteristic signals would be expected for the protons of the ethyl bridge, the amine group, the imidazolidine ring, and any substituent on the ring. The chemical shifts are influenced by the electronic environment, and spin-spin coupling can reveal connectivity between adjacent protons. In related N-3 and C-5 substituted imidazolidine derivatives, aromatic protons typically appear in the range of δ 6.93–7.54 ppm. nih.gov For instance, in (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the NH proton of the imidazolidine ring appears as a singlet at 9.21 ppm. nih.gov
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its functional group and hybridization state. The carbonyl carbons (C=O) of the imidazolidine-2,4-dione ring are typically observed in the downfield region of the spectrum. For example, in (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the two carbonyl carbons (C2 and C4) resonate at 172.3 ppm and 156.2 ppm, respectively. nih.gov The carbon at the C5 position appears at 60.2 ppm. nih.gov
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can offer direct insight into the electronic environment of the nitrogen atoms within the imidazolidine-2,4-dione ring and the aminoethyl side chain. While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can be a powerful tool for studying hydrogen bonding and tautomeric equilibria.
Interactive Data Table: Typical NMR Data for Imidazolidine-2,4-dione Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Imidazolidine N-H | 8.0 - 9.5 |
| C5-H | 4.5 - 5.5 | |
| N-CH₂ (ethyl) | 3.0 - 4.0 | |
| C-CH₂-N (ethyl) | 2.5 - 3.5 | |
| NH₂ | Variable, depends on solvent and concentration | |
| ¹³C | C=O (C2/C4) | 155 - 175 |
| C5 | 50 - 65 | |
| N-CH₂ (ethyl) | 40 - 50 | |
| C-CH₂-N (ethyl) | 35 - 45 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For imidazolidine-2,4-dione derivatives, characteristic absorption bands are observed for the N-H, C=O, and C-N bonds. The N-H stretching vibrations of the imidazolidine ring are typically seen in the region of 3154–3317 cm⁻¹. nih.gov The carbonyl (C=O) groups give rise to strong absorption bands between 1711 and 1773 cm⁻¹. nih.gov These characteristic peaks are crucial for confirming the presence of the core hydantoin (B18101) structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. While the simple imidazolidine-2,4-dione core does not have strong chromophores that absorb in the visible region, the introduction of aromatic substituents can lead to characteristic absorption bands in the UV region. This technique is particularly useful for quantitative analysis and for studying compounds with conjugated systems. The analysis range for solid samples is typically between 200 and 500 nm. mdpi.com
Interactive Data Table: Characteristic IR Absorption Bands for Imidazolidine-2,4-dione Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H | Stretch | 3150 - 3320 |
| C=O | Stretch | 1710 - 1775 |
| C-N | Stretch | 1200 - 1350 |
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, FAB-MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules like many imidazolidine-2,4-dione derivatives. It typically produces protonated molecules [M+H]⁺, allowing for the straightforward determination of the molecular weight. The synthesis of novel imidazolidine-2,4-dione derivatives is often confirmed using ESI-MS. researchgate.net
Fast Atom Bombardment (FAB-MS): FAB-MS is another soft ionization technique that can be used to analyze non-volatile and thermally sensitive compounds.
Fragmentation Analysis: The fragmentation patterns observed in mass spectra provide valuable clues about the molecular structure. In imidazolidine derivatives, fragmentation often involves the cleavage of the ring and the loss of small molecules like CO and NH₃. The specific fragmentation pattern can serve as a fingerprint for a particular compound. For instance, the mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives have been investigated to elucidate their structures. researchgate.net
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For imidazolidine-2,4-dione derivatives, X-ray crystallography can reveal the conformation of the five-membered ring and the orientation of its substituents. A crystallographic and computational study of three hydantoin-based active pharmaceutical ingredients highlighted how small structural differences affect their propensity to form different crystal phases. chemrxiv.org The analysis of crystal structures helps in understanding the hydrogen bonding patterns and characteristic packing features. chemrxiv.org For example, in the crystal structure of 3-ethyl-5,5-diphenylimidazolidine-2,4-dione, N—H⋯O and C—H⋯O hydrogen bonds form chains that are further interconnected. researchgate.net Such studies are vital for understanding the solid-state properties of these compounds, which can influence their physical and biological properties.
Interactive Data Table: Crystallographic Data for a Representative Imidazolidine-2,4-dione Derivative (3-Ethyl-5,5-diphenylimidazolidine-2,4-dione) researchgate.net
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 6.2175 (2) |
| b (Å) | 15.5036 (5) |
| c (Å) | 15.3736 (5) |
| β (°) | 98.012 (1) |
| Volume (ų) | 1467.45 (8) |
| Z | 4 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally unstable compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of imidazolidine-2,4-dione derivatives. The purity of the synthesized compounds can be determined by the presence of a single peak in the chromatogram, and the method can be validated for quantitative analysis.
Gas Chromatography (GC): For volatile and thermally stable derivatives of imidazolidine-2,4-dione, GC can be an effective analytical tool. The choice between HPLC and GC depends on the specific properties of the compound being analyzed.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a product. By comparing the retention factor (Rf) of the product with that of the starting materials, one can determine if the reaction has gone to completion.
Computational Chemistry and Theoretical Modeling of 3 2 Aminoethyl Imidazolidine 2,4 Dione Systems
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, MEP, Fukui Function, ELF)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure and reactivity of imidazolidine-2,4-dione derivatives. mdpi.com These calculations provide optimized molecular geometries and a wealth of information about the molecule's electronic landscape. dntb.gov.uanih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. dntb.gov.ua The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For example, in a study of related 2-thioxoimidazolidin-4-one derivatives, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine these parameters, showing that compounds with smaller energy gaps were more chemically reactive and less kinetically stable. researchgate.net This type of analysis helps predict how 3-(2-Aminoethyl)imidazolidine-2,4-dione might participate in chemical reactions and biological interactions.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net These maps are instrumental in predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding. dntb.gov.ua For derivatives of imidazolidin-4-ones, MEP analysis has been used to identify the electronegative oxygen and nitrogen atoms as likely sites for electrophilic attack and hydrogen bond formation. researchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, various quantum chemical parameters or reactivity descriptors can be calculated. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and softness (S). researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity, aiding in the comparison of different derivatives within a series. researchgate.net
Table 5.1: Representative Quantum Chemical Parameters for Heterocyclic Compounds Note: This table presents example data from studies on related heterocyclic compounds to illustrate the typical values obtained from DFT calculations. The specific values for this compound would require a dedicated computational study.
| Parameter | Compound 1a (Thioxoimidazolidinone) | Compound 1b (Thioxoimidazolidinone) | Compound 1c (Thioxoimidazolidinone) |
| E_HOMO (eV) | -5.277 | -5.252 | -5.279 |
| E_LUMO (eV) | -1.281 | -1.265 | -1.321 |
| Energy Gap (ΔE) (eV) | 3.996 | 3.987 | 3.957 |
| Hardness (η) (eV) | 1.998 | 1.993 | 1.979 |
| Softness (S) (eV⁻¹) | 0.250 | 0.251 | 0.253 |
| Dipole Moment (Debye) | 6.784 | 6.584 | 6.741 |
| Data sourced from a study on 3-alkyl-2-thioxoimidazolidin-4-ones. researchgate.net |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of this compound and its derivatives over time. mdpi.com These simulations are particularly useful for studying the stability of ligand-protein complexes and understanding the molecular basis of binding. nih.gov
In a typical MD study, a system comprising the ligand, the target protein, and explicit solvent (usually water) is simulated for a duration ranging from nanoseconds to microseconds. mdpi.comprinceton.edu The simulation tracks the movement of every atom, governed by a force field that describes the potential energy of the system. The resulting trajectory is then analyzed to extract information about the system's structural and energetic properties. mdpi.com
Key analyses performed on MD trajectories include:
Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the simulation. A stable RMSD for the protein backbone and the ligand's position indicates that the complex has reached equilibrium. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting regions that may undergo conformational changes upon ligand binding. nih.gov
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to estimate the binding free energy of the ligand-protein complex from the MD trajectory. nih.gov This provides a more accurate prediction of binding affinity than docking scores alone, as it accounts for the dynamic nature of the complex and solvation effects. nih.gov
Molecular Docking and Ligand-Protein Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is crucial in structure-based drug design for identifying potential biological targets for this compound and predicting its binding mode at the atomic level. researchgate.net
The process involves placing the ligand into the binding site of a protein with a known three-dimensional structure and evaluating the resulting poses using a scoring function, which estimates the binding free energy. The results can predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. bioinformation.net
Numerous studies have employed molecular docking to investigate imidazolidine-2,4-dione and thiazolidine-2,4-dione analogs against various protein targets:
Protein Tyrosine Phosphatase 1B (PTP1B): Docking studies of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives identified crucial interactions within the PTP1B active site, guiding the design of new inhibitors. mdpi.com
Sigma-1 Receptor (S1R): In the discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as S1R ligands, molecular docking predicted a critical salt bridge interaction with the residue Glu172 and π-stacking interactions with Tyr103. nih.gov
Lymphoid-specific tyrosine phosphatase (LYP): Imidazolidine-2,4-dione derivatives were designed as LYP inhibitors, with docking used to rationalize their inhibitory activity. nih.gov
HIV-1 Reverse Transcriptase (RT): Docking of 4-thiazolidinone derivatives into the allosteric hydrophobic binding pocket of HIV-1 RT helped identify potential inhibitors based on their binding energy and interaction patterns. bioinformation.net
Table 5.2: Example Molecular Docking Results for Thiazolidinedione Analogs
| Ligand Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| 3-(2-aminoethyl)-thiazolidine-2,4-diones | Sigma-1 Receptor | Glu172, Tyr103 | Not specified, but identified key interactions |
| 5-benzylidene-thiazolidine-2,4-diones | PPAR-γ | Not specified | -5.021 to -8.558 |
| 4-thiazolidinones | HIV-1 Reverse Transcriptase | Not specified | Lowest energy scores indicated best candidates |
| This table consolidates findings from multiple studies on related compounds to illustrate the application of molecular docking. nih.govbioinformation.netnih.gov |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. Computational approaches are integral to modern SAR studies, providing a rational framework for designing more potent and selective compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity. mdpi.com For a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives targeting PTP1B, a robust QSAR model was developed using multiple linear regression. mdpi.com The model, which had a high correlation coefficient (R² = 0.942), identified specific structural patterns and molecular descriptors that significantly influenced inhibitory activity. Such models can then be used to predict the activity of newly designed compounds before their synthesis. mdpi.com
Pharmacophore Modeling: Computational SAR studies help to define the pharmacophore of a compound series—the essential three-dimensional arrangement of functional groups required for biological activity. For a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs developed as ERK1/2 inhibitors, SAR studies revealed that an oxygen atom at the 4-position of the phenyl ring was important for activity. nih.govnih.gov It was also discovered that moving the ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis. nih.govnih.gov These insights, often supported by molecular modeling, are critical for lead optimization. researchgate.net
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound or its metabolic transformations. By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products.
This analysis involves locating and characterizing the structures of transition states—the high-energy species that exist transiently at the peak of the reaction energy barrier. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate. researchgate.net
DFT calculations are commonly used to model these mechanisms. For complex reactions in solution, a cluster-continuum model can be effective. This approach treats the direct interaction of a few solvent molecules explicitly while representing the bulk solvent as a continuum. researchgate.net This method has been shown to provide more accurate estimates of activation barriers for reactions in aqueous environments. For example, studies on the hydrolysis of amides and the oxidation of ammonia (B1221849) have demonstrated that including explicit water molecules in the transition state model is crucial for obtaining results that agree with experimental data. researchgate.net While specific studies on the reaction mechanisms of this compound were not identified, these established computational methodologies could be readily applied to elucidate its formation pathways or metabolic fate.
Applications and Research Utility of 3 2 Aminoethyl Imidazolidine 2,4 Dione
Role as a Privileged Chemical Scaffold in Molecular Design
The imidazolidine-2,4-dione core structure is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of novel therapeutic agents. The versatility of the imidazolidine-2,4-dione ring system allows for substitutions at various positions, enabling the synthesis of large libraries of compounds with diverse biological activities. These derivatives have been investigated for a wide range of pharmacological effects, demonstrating the scaffold's broad utility in drug discovery.
The 3-(2-Aminoethyl) substituent, in particular, provides a key functional group that can be further modified or can participate in crucial interactions with biological targets. This aminoethyl side chain can introduce a basic center, which can be important for receptor binding and can influence the pharmacokinetic properties of the molecule. The related thiazolidine-2,4-dione scaffold, a close structural analog, has also been extensively explored in medicinal chemistry, with derivatives showing promise as antimicrobial, antioxidant, and hypoglycemic agents. The ability to introduce substituents at both the N-3 and C-5 positions of these five-membered heterocyclic rings makes them highly versatile for creating molecules with a wide array of biological functions.
Application in Supramolecular Chemistry and Material Science
Beyond its applications in the life sciences, the structural characteristics of 3-(2-Aminoethyl)imidazolidine-2,4-dione and its analogs lend themselves to applications in materials science, particularly in the areas of corrosion inhibition and polymer chemistry.
Corrosion Inhibition Studies
While specific studies on this compound as a corrosion inhibitor are not extensively documented, research on its close structural analog, thiazolidine-2,4-dione and its amino derivatives, provides strong evidence for its potential in this area. These compounds have been evaluated for their ability to protect mild steel in acidic environments. The presence of heteroatoms such as nitrogen, oxygen, and in the case of the analog, sulfur, along with the potential for multiple adsorption sites, allows these molecules to effectively adhere to metal surfaces. This adsorption forms a protective layer that inhibits the corrosive action of the acidic medium. The amino group in derivatives like 2-aminothiazolidin-4-one has been shown to enhance corrosion inhibition efficiency, suggesting that the aminoethyl group in this compound could similarly contribute to potent anti-corrosion properties.
Polymer Chemistry and Resin Development
Currently, there is a lack of specific research literature detailing the application of this compound in the fields of polymer chemistry and resin development.
Biochemical and Biological Research Tool Applications
The ability of this compound and its derivatives to interact with a variety of biological macromolecules makes them valuable tools for biochemical and biological research. They are frequently employed in studies aimed at understanding enzyme function, receptor signaling, and other fundamental biological processes.
Enzyme and Receptor Binding Studies (e.g., PTP1B, CB1/CB2 Receptors, Kinases, VEGFR-2)
The imidazolidine-2,4-dione scaffold has been extensively used as a foundation for the development of inhibitors for a range of enzymes and receptors implicated in various diseases.
Protein Tyrosine Phosphatase 1B (PTP1B): The imidazolidine-2,4-dione core has been utilized in a "core hopping" strategy to design selective inhibitors of PTP1B, a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. nih.gov A series of novel imidazolidine-2,4-dione derivatives have been synthesized and shown to exhibit potent inhibitory activities against PTP1B. nih.gov
Cannabinoid Receptors (CB1/CB2): Derivatives of imidazolidine-2,4-dione, such as 1,3,5-triphenylimidazolidine-2,4-dione, have been synthesized and shown to possess high affinity for the human CB1 cannabinoid receptor, acting as inverse agonists. nih.gov This highlights the utility of the scaffold in developing modulators of the endocannabinoid system.
Kinases: The structurally similar thiazolidine-2,4-dione scaffold with a 3-(2-aminoethyl) substitution has proven to be a fruitful starting point for the development of kinase inhibitors. For instance, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling cascades. nih.gov Furthermore, another analog, 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145), was characterized as a selective sphingosine (B13886) kinase-2 (SphK2) inhibitor. nih.gov
VEGFR-2: Thiazolidine-2,4-dione derivatives have also been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov These compounds have demonstrated the ability to inhibit VEGFR-2 and the proliferation of cancer cell lines.
Table 1: Examples of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives in Enzyme and Receptor Binding Studies
| Compound Class | Target | Key Findings |
| Imidazolidine-2,4-dione derivatives | PTP1B | Selective inhibition, potential for anti-diabetic agents. nih.govnih.gov |
| 1,3,5-Triphenylimidazolidine-2,4-dione derivatives | CB1 Receptor | High affinity and inverse agonist activity. nih.gov |
| 3-(2-Aminoethyl)-thiazolidine-2,4-dione derivatives | Kinases (Raf/MEK/ERK, PI3K/Akt, SphK2) | Dual pathway and selective kinase inhibition. nih.govnih.gov |
| Thiazolidine-2,4-dione derivatives | VEGFR-2 | Inhibition of angiogenesis-related receptor. nih.gov |
Mechanistic Probes in Biological Systems
By designing derivatives of this compound that selectively inhibit specific enzymes or block receptor activity, researchers can use these compounds as molecular probes to elucidate the roles of these proteins in complex biological systems. For example, a selective PTP1B inhibitor based on this scaffold can be used to study the downstream effects of PTP1B inhibition in insulin signaling pathways, helping to unravel the intricate mechanisms of glucose homeostasis. Similarly, selective kinase inhibitors derived from the analogous thiazolidine-2,4-dione scaffold can be employed to dissect the specific contributions of different signaling cascades to cellular processes like proliferation, apoptosis, and differentiation. The development of such targeted molecular probes is crucial for advancing our understanding of fundamental biology and for the identification of new therapeutic targets.
Protein Interaction Studies (e.g., in peptide synthesis and structure elucidation)
The imidazolidine-2,4-dione (hydantoin) scaffold is extensively utilized in the field of peptidomimetics—the design of molecules that mimic the structure and function of natural peptides. This application is crucial for studying protein-protein interactions and for the elucidation of peptide and protein structures.
Hydantoin-based structures are particularly effective at mimicking common protein secondary structures, such as β-turns and α-helices. ceon.rsresearchgate.net The rigid heterocyclic core of the hydantoin (B18101) restricts the conformational freedom of the attached side chains, forcing them into specific spatial orientations that can replicate the positioning of amino acid residues in a folded peptide. ceon.rsresearchgate.net
Conformational studies using methods like NMR, circular dichroism (CD), and X-ray crystallography have shown that systematically substituted hydantoins can project their substituents in positions that are superimposable with the side chains of amino acids in these secondary structures. ceon.rsresearchgate.net For instance, the two carbonyl groups within the hydantoin ring can act as hydrogen bond acceptors, similar to the peptide backbone, helping to stabilize conformations that mimic β-turns. ceon.rsresearchgate.net This ability to serve as a structural surrogate for key peptide motifs makes the imidazolidine-2,4-dione scaffold a valuable tool for:
Structure Elucidation: By incorporating a hydantoin mimic into a peptide sequence, researchers can lock the peptide into a specific conformation, which can simplify structural analysis using techniques like NMR. The natural herbicide hydantocidin, a spiro-hydantoin compound, had its conformation in solution determined through detailed NMR analysis, showcasing the utility of the ring in structural studies. nih.gov
Probing Protein Binding Sites: Peptidomimetics based on the hydantoin scaffold can be used as molecular probes to investigate the binding sites of proteins. By systematically varying the substituents on the hydantoin ring, researchers can map the steric and electronic requirements of a protein's active site, aiding in the rational design of potent and selective inhibitors. Derivatives of imidazolidine-2,4-dione have been designed to selectively target enzymes like protein tyrosine phosphatase-1B (PTP1B), demonstrating their utility in studying specific protein interactions. rsc.orgnih.gov
| Mimicked Structure | Key Structural Features of Hydantoin Scaffold | Application in Protein Studies | Reference |
|---|---|---|---|
| β-Turn (Type I, I', II) | Rigid core projects substituents in positions superimposable to amino acid side chains. Two carbonyl groups act as hydrogen-bond acceptors. | Stabilizing peptide conformations for structure elucidation; designing ligands for protein binding sites that recognize β-turns. | ceon.rsresearchgate.net |
| α-Helix | Can project substituents to mimic the spatial arrangement of side chains on one face of an α-helix. | Developing inhibitors of protein-protein interactions that occur via helical domains. | ceon.rsresearchgate.net |
Development of Fluorescent Probes and Chemical Sensors
Based on a review of available scientific literature, the application of this compound or the broader imidazolidine-2,4-dione scaffold in the direct development of fluorescent probes and chemical sensors is not a widely documented area of research. Typically, the development of such tools relies on molecules with intrinsic fluorescent properties (fluorophores) or moieties that can interact with analytes to produce a measurable change in fluorescence. While the imidazolidine-2,4-dione core can be functionalized, it does not inherently possess the photophysical properties required for fluorescence sensing. The design of fluorescent probes usually involves distinct chemical structures such as rhodamines, BODIPY dyes, or quantum dots.
Applications in Combinatorial Chemistry and High-Throughput Screening Libraries
The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in the field of combinatorial chemistry, which focuses on the rapid synthesis of large numbers of different but structurally related molecules to form "libraries". mdpi.com These libraries are then subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. mdpi.com
The utility of the hydantoin scaffold in this context stems from several key features:
Multiple Points for Diversification: The hydantoin ring has at least three positions (N-1, N-3, and C-5) where different chemical groups can be introduced, allowing for the creation of vast and structurally diverse libraries from a common core structure. ceon.rs
Synthetic Accessibility: Robust and well-established synthetic methods, including solid-phase synthesis, exist for producing hydantoin derivatives. researchgate.net Solid-phase synthesis is particularly amenable to automation and the parallel synthesis required for building large combinatorial libraries.
"Privileged Scaffold" Status: The hydantoin ring is found in numerous clinically used drugs and biologically active molecules, suggesting that this core structure is well-tolerated by biological systems and can effectively present substituents for interaction with a variety of protein targets. ceon.rsresearchgate.net
Researchers have synthesized libraries of imidazolidine-2,4-dione derivatives to screen for various therapeutic targets. For example, libraries have been created to discover inhibitors of anti-apoptotic Bcl-2 proteins for cancer therapy, virulence factors in bacteria like Pseudomonas aeruginosa, and various protein tyrosine phosphatases. rsc.orgnih.govmdpi.commdpi.com The 3-(2-aminoethyl) group on the target compound provides a reactive handle (a primary amine) that can be further modified, making it a potentially useful building block for creating even larger and more complex combinatorial libraries.
| Derivative Type | Synthetic Approach | Screening Target/Application | Reference |
|---|---|---|---|
| 5,5-Disubstituted Hydantoins | Bucherer-Bergs reaction from ketones | Antimicrobial activity | rsc.org |
| N-3 and C-5 Substituted Imidazolidines | Reaction of amino acids with isocyanates | Anticonvulsant, antiarrhythmic properties | |
| Fused Bicyclic and Tricyclic Hydantoins | Organoselenium induced intramolecular cyclization | Antimicrobial activity | rsc.org |
| Schiff's Bases Incorporating Imidazolidine-2,4-dione | Condensation reactions | Antitumor activity (EGFR/HER2 inhibition) | mdpi.com |
Future Perspectives and Emerging Research Avenues
Novel Synthetic Methodologies
The synthesis of hydantoin (B18101) derivatives has a rich history, with established methods such as the Bucherer-Bergs and Urech reactions still in wide use. srrjournals.com However, the future of synthesizing 3-(2-Aminoethyl)imidazolidine-2,4-dione and its analogs lies in the development of more efficient, sustainable, and diverse synthetic strategies. Emerging research is focusing on several key areas:
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid generation of molecular diversity from simple starting materials in a single step. Future methodologies may involve the development of novel MCRs that directly incorporate the aminoethyl side chain at the N-3 position of the imidazolidine-2,4-dione core, streamlining the synthesis of libraries of related compounds for biological screening. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net Future research will likely optimize microwave-assisted protocols for the synthesis of N-substituted hydantoins, including this compound, making the process more environmentally friendly and scalable.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of flow chemistry methods for the synthesis of imidazolidine-2,4-dione derivatives could enable the on-demand production of these compounds with high purity. researchgate.netresearchgate.net
Catalytic Methods: The use of novel catalysts, such as copper-based systems for N-arylation, is an expanding area in hydantoin chemistry. organic-chemistry.org Future research may explore new catalytic systems for the selective N-alkylation of the hydantoin ring, providing efficient routes to this compound and its derivatives.
Advanced Characterization Approaches
A thorough understanding of the structural and physicochemical properties of this compound and its derivatives is crucial for their development. While standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will remain fundamental, future research will increasingly rely on more advanced and integrated characterization approaches. mdpi.comajchem-a.com
Computational Modeling and Molecular Docking: In silico studies are becoming indispensable in predicting the biological activity and understanding the mechanism of action of new compounds. nih.gov For derivatives of this compound, molecular docking simulations can predict their binding affinity to various biological targets, guiding the design of more potent and selective molecules.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for the unambiguous identification of novel compounds and their metabolites. mdpi.comnih.gov This technique will be crucial in pharmacokinetic and metabolism studies of new drug candidates based on the this compound scaffold.
X-ray Crystallography: Determining the three-dimensional structure of these molecules and their complexes with biological targets through X-ray crystallography can provide invaluable insights into their structure-activity relationships (SAR). This information is critical for rational drug design and optimization.
Exploiting Imidazolidine-2,4-dione Scaffold for New Chemical Entities
The imidazolidine-2,4-dione (hydantoin) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov The this compound molecule, with its reactive primary amine, serves as an excellent starting point for the creation of new chemical entities through further chemical modifications.
Future research will likely focus on derivatizing the terminal amino group to generate a diverse library of compounds with potential therapeutic applications. The versatility of the imidazolidine-2,4-dione scaffold has been demonstrated in the development of agents with a wide array of biological activities. nih.govasianpubs.org
Below is a table summarizing some of the biological activities reported for various imidazolidine-2,4-dione derivatives, highlighting potential research avenues for new entities derived from this compound.
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | nih.govmdpi.com |
| Antidiabetic | Endocrinology | asianpubs.org |
| Anticonvulsant | Neurology | mdpi.com |
| Antiarrhythmic | Cardiology | mdpi.com |
| Antimicrobial | Infectious Diseases | ajchem-a.com |
Interdisciplinary Research with Imidazolidine-2,4-dione Derivatives
The future development of this compound and its derivatives will necessitate a highly interdisciplinary approach, integrating synthetic chemistry with pharmacology, molecular biology, and computational sciences.
Chemical Biology: The primary amine handle on this compound makes it an ideal candidate for the development of chemical probes. These probes can be used to study biological pathways and identify new drug targets. By attaching fluorescent tags or affinity labels, researchers can visualize the localization of these molecules within cells and identify their binding partners.
Medicinal Chemistry: A significant avenue of future research will be the systematic exploration of the structure-activity relationships (SAR) of derivatives of this compound. nih.gov This will involve the synthesis of a wide range of analogs and their evaluation in various biological assays to identify key structural features responsible for their activity and selectivity.
Drug Delivery and Formulation: As promising new chemical entities are identified, research will need to address their formulation and delivery. This may involve the development of novel drug delivery systems to enhance their solubility, stability, and bioavailability.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
